molecular formula C12H16N2O3 B11812235 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide

2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide

Cat. No.: B11812235
M. Wt: 236.27 g/mol
InChI Key: HQRSYHZQMWOHBJ-GKAPJAKFSA-N
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Description

2-Amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide (abbreviated as ABA in prior studies ) is a synthetic small molecule with a chiral benzodioxane core linked to a propanamide side chain. Its stereochemistry at the benzodioxin-3-yl position (S-configuration) is critical for biological activity. ABA was identified as a potent inhibitor of the Methyl-CpG-binding domain protein 2 (MBD2), disrupting its interaction with p66α via binding to a coiled-coil disorder-to-order transition region . This interaction confers anti-metastatic properties, making ABA a candidate for cancer therapeutics .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide

InChI

InChI=1S/C12H16N2O3/c1-8(13)12(15)14-6-9-7-16-10-4-2-3-5-11(10)17-9/h2-5,8-9H,6-7,13H2,1H3,(H,14,15)/t8?,9-/m0/s1

InChI Key

HQRSYHZQMWOHBJ-GKAPJAKFSA-N

Isomeric SMILES

CC(C(=O)NC[C@H]1COC2=CC=CC=C2O1)N

Canonical SMILES

CC(C(=O)NCC1COC2=CC=CC=C2O1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with an appropriate amine and a propanamide derivative. The reaction conditions often include the use of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like acetonitrile or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Discovery :
    • The compound has been studied as a potential inhibitor of Methyl-CpG-binding domain protein 2 (MBD2), which is implicated in various diseases including cancer. Research indicates that compounds targeting MBD2 can modulate gene expression and may have therapeutic implications in oncology .
    • Its structural features allow it to interact with specific biological targets, making it a candidate for developing new therapeutic agents.
  • Biological Activity :
    • Preliminary studies suggest that 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide exhibits enzyme inhibition properties. This activity can be leveraged in the development of drugs aimed at diseases where enzyme dysregulation is a factor .

Case Study 1: MBD2 Inhibition

A study published in PubMed explored the effects of various inhibitors on MBD2. The findings highlighted that 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide demonstrated significant inhibitory effects on MBD2 activity, suggesting its potential use in therapeutic strategies against cancers driven by epigenetic modifications .

Case Study 2: Synthesis and Characterization

Research conducted on the synthesis of this compound involved several steps including the reaction of benzodioxin derivatives with amino acids. The characterization confirmed the expected molecular structure through techniques such as NMR and mass spectrometry. This synthesis pathway is crucial for producing the compound in sufficient quantities for further biological testing .

Mechanism of Action

The mechanism of action of 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

ABA vs. APC

Compound APC ((R)-(3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester) shares inhibitory activity against MBD2 but differs structurally from ABA. Key distinctions include:

Property ABA APC
Core Structure Benzodioxin-propanamide Pyrrolidine-tert-butyl ester
Binding Specificity Binds MBD2 and p66α via electrostatic interactions Binds MBD2 specifically; nonspecific p66α interaction
Bioactivity Anti-metastatic via dual target engagement Moderate anti-metastatic activity due to weaker p66α binding
Stereochemistry (3S)-configuration critical for activity (R)-configuration at pyrrolidine

Key Insight : ABA’s benzodioxin-propanamide scaffold enables dual-target engagement, while APC’s pyrrolidine-tert-butyl group limits specificity.

ABA vs. Other Benzodioxin-Propanamide Derivatives

Several analogs with benzodioxin and propanamide motifs have been synthesized (Evidences 7–12). A comparative analysis is shown below:

Compound (CAS/ID) Structural Variation vs. ABA Bioactivity/Application Molecular Weight (g/mol) Reference
ABA (Not specified) Parent structure: (3S)-benzodioxin, amino-propanamide MBD2/p66α inhibitor; anti-metastatic ~280 (estimated)
CS-0309467 (2306268-61-9) Pyridin-3-amine and dimethylaminophenyl substituents Research use only; unvalidated for therapeutics 391.46
3-[[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]amino]-N-methylpropanamide (102128-78-9) Methylamino substitution on propanamide No reported bioactivity; structural analog 250.29
N~3~-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-N,N-diethylpropanamide (DTXSID50907116) Diethylamino substitution on propanamide Supplier-listed; computational properties available 306.41

Key Insight: Substitutions on the propanamide nitrogen (e.g., diethyl, methyl) reduce target engagement compared to ABA’s primary amino group, which is essential for electrostatic interactions with MBD2 .

ABA vs. Non-Benzodioxin Propanamide Derivatives

Propanamide derivatives with alternative aromatic systems (e.g., indole, thiazole) exhibit divergent bioactivities:

Compound () Core Structure Bioactivity
2-Amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide Indole-thiazole-propanamide Unspecified; likely screened for kinase or receptor modulation
ABA Benzodioxin-propanamide MBD2/p66α inhibition

Key Insight : Heterocyclic substituents (indole, thiazole) may enhance solubility or receptor affinity but lack ABA’s specificity for disordered protein regions.

Biological Activity

2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide, also known by its CAS number 2381419-08-3, is a compound of interest due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related case studies.

The molecular formula of 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide is C11H14N2O3C_{11}H_{14}N_{2}O_{3} with a molecular weight of 222.24 g/mol. Its structure includes a benzodioxin moiety which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
SMILESC1C(OC2=CC=CC=C2O1)CNC(=O)CN
InChI KeyTZUSJQLEXLBPJC-QMMMGPOBSA-N

Research indicates that compounds similar to 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide may act as antagonists at metabotropic glutamate receptors (mGluR) . Specifically, they have shown non-competitive antagonist properties at mGluR2/3 receptors, which are implicated in various neurological conditions.

Key Findings

  • Antagonistic Activity : Compounds in this class have demonstrated the ability to block mGluR2/3 agonist-induced hypoactivity in animal models, suggesting potential use in treating disorders characterized by glutamatergic dysregulation .
  • Synergistic Effects : Studies have reported synergistic effects when combined with cholinesterase inhibitors, enhancing cognitive function in models of memory impairment .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Behavioral Models : A study evaluated the effects of a related compound on rat behavioral models. The results indicated significant improvements in working memory tasks when administered alongside mGluR antagonists .
  • Pharmacological Profiling : Another investigation focused on the pharmacological profiling of benzodioxin derivatives, revealing their potential as therapeutic agents for cognitive enhancement and neuroprotection .

Therapeutic Potential

The biological activity of 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide suggests several therapeutic applications:

  • Cognitive Disorders : Given its action on mGluR receptors and potential to improve memory functions, this compound could be beneficial in treating conditions such as Alzheimer's disease and other forms of dementia.
  • Neuroprotective Agents : The ability to modulate neurotransmitter systems positions it as a candidate for neuroprotective therapies.

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